1-Methoxy-3-phenoxypropan-2-one
Description
1-Methoxy-3-phenoxypropan-2-one is a ketone derivative characterized by a methoxy group (-OCH₃) at the 1-position and a phenoxy group (-OPh) at the 3-position of the propan-2-one backbone. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The compound’s structure combines aromatic (phenoxy) and ether (methoxy) functionalities, influencing its physical properties and reactivity.
Properties
CAS No. |
63240-49-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methoxy-3-phenoxypropan-2-one |
InChI |
InChI=1S/C10H12O3/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
GLZHWPKVPWAIAU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
1-Methoxy-3-phenoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of methanol with epichlorohydrin to form glycidyl methyl ether, which is then reacted with phenol in the presence of a base to yield this compound . The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the reaction.
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction is carefully monitored to control the temperature, pressure, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
1-Methoxy-3-phenoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methoxy-3-phenoxypropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-phenoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methoxy-phenyl)-propan-1-one
- Structure : Features a methoxy group on the para-position of the phenyl ring and a ketone at the 1-position of propane.
- Key Differences: Substitution Pattern: Unlike 1-Methoxy-3-phenoxypropan-2-one, the methoxy group is on the aromatic ring rather than the propanone chain. Phenoxy vs. Phenyl: The absence of a phenoxy group reduces steric bulk and may decrease polarity. Synthesis: Prepared via flash chromatography (73% yield) as a pale yellow oil .
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol
- Structure : Contains a nitroimidazole moiety and a secondary alcohol at the 2-position.
- Key Differences: Functional Groups: The alcohol group (vs. Biological Activity: Acts as a hypoxic cell radiosensitizer, with reduction products binding to macromolecules in tumors . Reactivity: Nitro group enables selective toxicity under hypoxia, a feature absent in this compound.
1-(4-Fluoro-3-methoxyphenyl)propan-2-one
- Structure : A fluoro-substituted aryl ketone with a methoxy group on the meta-position of the phenyl ring.
- Physical Properties: Boiling point = 260.8±25.0 °C; density = 1.06 g/cm³ (predicted) . Comparable to this compound, but fluorine may lower lipophilicity versus phenoxy.
1-{4-[(3-Methoxyphenyl)methoxy]phenyl}propan-1-one
- Structure: Contains a benzyloxy-phenoxy substituent and a ketone group.
- Key Differences: Substituent Complexity: The benzyloxy group increases molecular weight (270.32 g/mol) and steric hindrance compared to the simpler phenoxy group in this compound.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges: Methoxy and phenoxy groups may require protection/deprotection strategies during synthesis, as seen in analogs like 1-(4-Methoxy-phenyl)-propan-1-one .
- Physicochemical Trends : Bulky substituents (e.g., benzyloxy ) increase molecular weight and may reduce solubility, whereas fluorine enhances stability via electron withdrawal.
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